ethyl 2-[(4E)-4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-[4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxo-1-pyrazolyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester is a monocarboxylic acid.
Scientific Research Applications
Synthesis Techniques
Synthesis of Novel Thiazoles and Pyrazolo[1,5-a]pyrimidines
Abdelhamid and Afifi (2010) described the synthesis of compounds including ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl)]-2-cyano-1-(phenylamino)vinylthio}-acetate and related compounds, highlighting the versatility of this class of compounds in synthetic chemistry (Abdelhamid & Afifi, 2010).
Synthesis and Characterization of Pyrazole Derivatives
Naveen et al. (2021) explored an effective synthesis route for substituted pyrazole, involving Knoevenagel approach and cyclocondensation, demonstrating the compound's structural versatility (Naveen et al., 2021).
Potential Applications
Antimicrobial Activity
Mruthyunjayaswamy and Basavarajaiah (2009) synthesized ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds and screened them for antimicrobial activity, suggesting potential medical applications for these compounds (Mruthyunjayaswamy & Basavarajaiah, 2009).
Anticancer Activity
Sonar et al. (2020) synthesized a series of thiazole compounds, including the mentioned compound, and tested their anticancer activity against breast cancer cells, indicating possible therapeutic uses (Sonar et al., 2020).
Structural Analysis and Characterization
Various studies focus on the structural characterization and analysis of these compounds, which is crucial for understanding their properties and potential applications in different fields.
Properties
Molecular Formula |
C21H21N3O6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H21N3O6S/c1-5-29-20(27)18-13(3)22-21(31-18)24-19(26)16(12(2)23-24)10-14-6-8-15(9-7-14)30-11-17(25)28-4/h6-10H,5,11H2,1-4H3/b16-10+ |
InChI Key |
AKBGLCIGQGUMLW-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/C(=N2)C)C |
SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)C(=N2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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